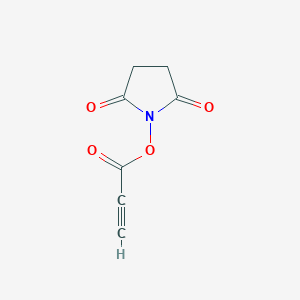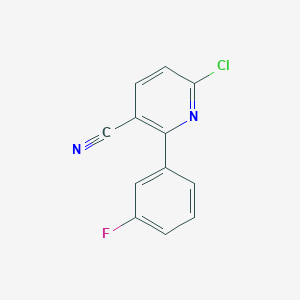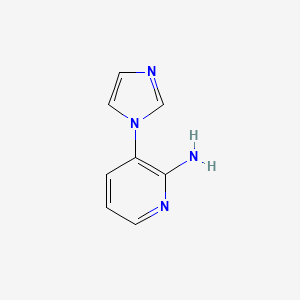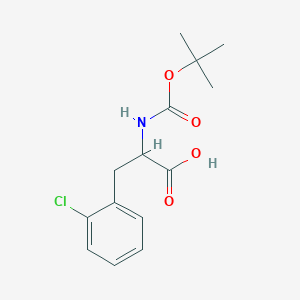
2-Tert-butoxycarbonylamino-3-(2-chloro-phenyl)-propionic acid
Übersicht
Beschreibung
2-Tert-butoxycarbonylamino-3-(2-chloro-phenyl)-propionic acid is a synthetic organic compound characterized by its complex molecular structure. This compound is notable for its tert-butoxycarbonyl (Boc) protected amino group and a chloro-substituted phenyl ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Wirkmechanismus
Target of Action
It is identified as a derivative of phenylalanine , an essential amino acid that plays a crucial role in various biological functions.
Mode of Action
As a phenylalanine derivative , it may interact with biological systems in a manner similar to phenylalanine. Phenylalanine is known to influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Result of Action
As a derivative of phenylalanine, it might share some of the effects of phenylalanine, such as influencing hormone secretion and enhancing mental performance .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the following:
Boc Protection: The amino group of 2-chloro-phenylalanine is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine (TEA) in an organic solvent like dichloromethane (DCM).
Coupling Reactions: The protected amino acid can undergo coupling reactions with other amino acids or peptides using coupling agents like HATU (O-Benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine) in solvents like DMF (Dimethylformamide).
Industrial Production Methods: In an industrial setting, the synthesis of this compound is typically carried out using flow microreactors, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes. The flow process allows for precise control over reaction conditions, leading to higher yields and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or chromium-based oxidants.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LAH) or borane.
Substitution: Nucleophilic substitution reactions can occur at the chloro-substituted phenyl ring, often facilitated by strong nucleophiles and appropriate reaction conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, chromium trioxide, and acetic acid.
Reduction: Lithium aluminum hydride, borane, and tetrahydrofuran (THF).
Substitution: Strong nucleophiles like sodium amide, and solvents like DMF or THF.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, or alcohols.
Reduction: Amines or alcohols.
Substitution: Substituted phenyl compounds or amides.
Wissenschaftliche Forschungsanwendungen
This compound finds extensive applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions due to its structural similarity to natural amino acids.
Medicine: It is employed in the development of peptide-based drugs and as a building block for drug discovery and design.
Industry: The compound is utilized in the production of specialty chemicals and materials, benefiting from its stability and reactivity.
Vergleich Mit ähnlichen Verbindungen
Boc-L-2-Chlorophenylalanine: Similar in structure but without the propionic acid moiety.
Boc-Phe (2-Cl)-OH: Another Boc-protected derivative of phenylalanine with a chloro-substituted phenyl ring.
N-tert-Butoxycarbonyl-L-phenylalanine: A Boc-protected version of phenylalanine without the chloro substitution.
Uniqueness: 2-Tert-butoxycarbonylamino-3-(2-chloro-phenyl)-propionic acid is unique due to its combination of the Boc-protected amino group and the chloro-substituted phenyl ring, which provides distinct reactivity and stability compared to its similar counterparts.
Is there anything specific you would like to know more about?
Eigenschaften
IUPAC Name |
3-(2-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-6-4-5-7-10(9)15/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUUQJNHCVFJMPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


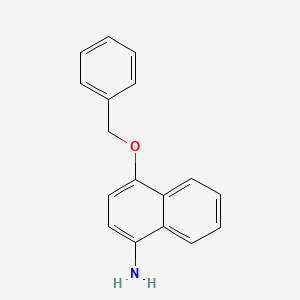
![7-Oxa-bicyclo[2.2.1]heptane-2,3-dicarboxylic acid monobenzyl ester](/img/structure/B3238235.png)

![1-(3-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3238254.png)
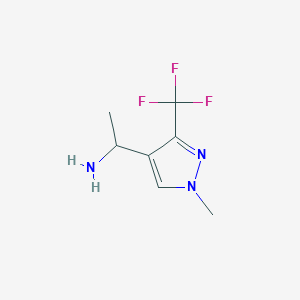
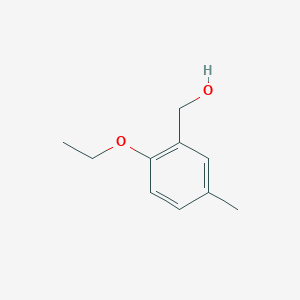
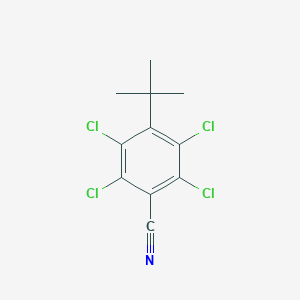
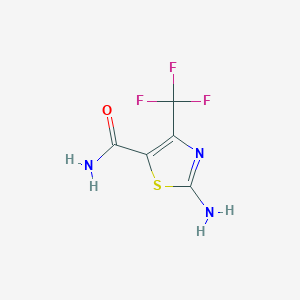
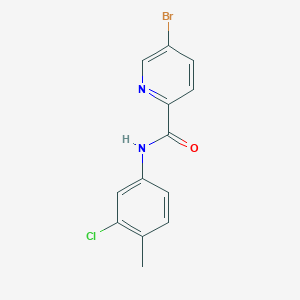

![4-{[(Tert-butoxy)carbonyl]amino}-5-cyclohexylpentanoic acid](/img/structure/B3238278.png)
